molecular formula C9H6ClNO2S B3237582 Methyl 6-chlorobenzo[d]thiazole-2-carboxylate CAS No. 1392015-56-3

Methyl 6-chlorobenzo[d]thiazole-2-carboxylate

Cat. No.: B3237582
CAS No.: 1392015-56-3
M. Wt: 227.67 g/mol
InChI Key: QBFZHNDPUSOYNU-UHFFFAOYSA-N
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Description

Methyl 6-chlorobenzo[d]thiazole-2-carboxylate: is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzene ring fused with a thiazole ring, which contains a chlorine atom at the 6th position and a carboxylate ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chlorobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methyl 2-chlorobenzoate under acidic conditions to form the desired benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chlorobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaH, K2CO3).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products:

  • Substitution reactions yield various substituted benzothiazoles.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions yield alcohol derivatives.

Scientific Research Applications

Chemistry: Methyl 6-chlorobenzo[d]thiazole-2-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It is used in the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

  • Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • Methyl 2-aminobenzo[d]thiazole-5-carboxylate

Comparison: Methyl 6-chlorobenzo[d]thiazole-2-carboxylate is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable scaffold for drug development and industrial applications .

Properties

IUPAC Name

methyl 6-chloro-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFZHNDPUSOYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206663
Record name 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392015-56-3
Record name 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392015-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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